molecular formula C10H6BrNO4 B428067 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid CAS No. 19612-65-8

2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid

Cat. No.: B428067
CAS No.: 19612-65-8
M. Wt: 284.06g/mol
InChI Key: FXMWOVGFJGGHLE-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a chemical compound with the molecular formula C10H6BrNO4. It is characterized by the presence of a bromine atom, two oxo groups, and an indole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its indole structure is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new drugs .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo groups play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • (5-Fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • (5-Iodo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

2-(5-bromo-2,3-dioxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWOVGFJGGHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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